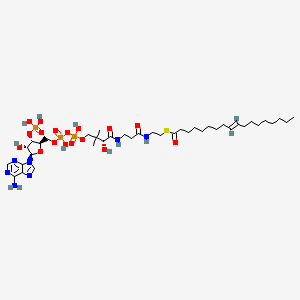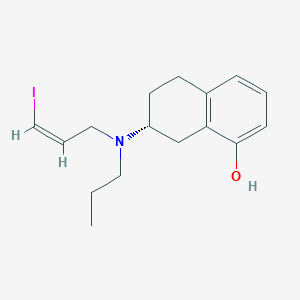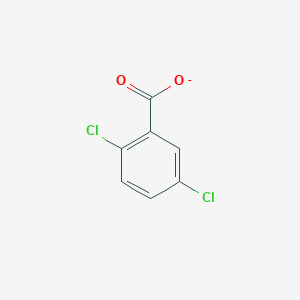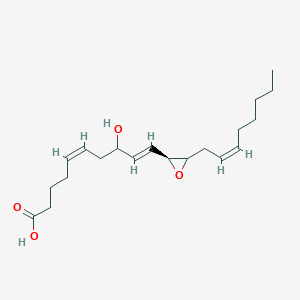
2H-1-Benzopyran-2-one, 4-(aminométhyl)-7-méthoxy-
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- is a chemical compound that belongs to the family of coumarins. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Applications De Recherche Scientifique
Médecine : Propriétés anticoagulantes
Les coumarines, y compris les dérivés de la 2H-1-benzopyran-2-one, sont bien connues pour leurs propriétés anticoagulantes. Elles peuvent inhiber la synthèse des facteurs de coagulation dépendants de la vitamine K, qui sont essentiels à la coagulation du sang. Cela les rend précieuses dans le développement de médicaments anticoagulants pour prévenir la thrombose .
Pharmacologie : Inhibition enzymatique
En pharmacologie, les dérivés de la 2H-1-benzopyran-2-one ont été étudiés pour leur potentiel à inhiber certaines enzymes, telles que le cytochrome P450. Cette enzyme joue un rôle important dans le métabolisme des médicaments, et son inhibition peut être cruciale dans l'étude des interactions médicamenteuses et le développement de nouveaux agents thérapeutiques .
Biochimie : Liaison aux protéines
La capacité du composé à se lier aux protéines pourrait être exploitée dans la recherche biochimique, en particulier dans l'étude des interactions protéines-ligands. Comprendre ces interactions est essentiel pour la conception de médicaments et peut conduire au développement de nouveaux médicaments avec une meilleure efficacité et des effets secondaires réduits .
Agriculture : Lutte antiparasitaire
Les dérivés de la coumarine ont été utilisés comme précurseurs pour la synthèse de pesticides. Leur application en agriculture pourrait être explorée pour lutter contre les ravageurs qui affectent les cultures, améliorant ainsi le rendement et réduisant les dommages aux cultures .
Science des matériaux : Diodes organiques électroluminescentes (OLED)
En science des matériaux, les propriétés photophysiques des dérivés de la coumarine en font des candidats pour une utilisation dans les OLED. Leur capacité à émettre de la lumière lors d'une excitation électrique peut être exploitée pour créer des technologies d'affichage et d'éclairage plus efficaces et respectueuses de l'environnement .
Sciences de l'environnement : Traceurs fluorescents
Les dérivés de la coumarine sont également utilisés comme traceurs fluorescents en sciences de l'environnement. Ils peuvent être utilisés pour suivre le mouvement de l'eau et des polluants, aidant à l'étude de l'écoulement de l'eau et des schémas de contamination .
Chimie analytique : Spectroscopie de fluorescence
Les propriétés fluorescentes des dérivés de la 2H-1-benzopyran-2-one sont utiles en chimie analytique pour la spectroscopie de fluorescence. Cette application est essentielle pour détecter et quantifier des traces de substances dans divers échantillons .
Synthèse chimique : Intermédiaires de synthèse organique
Enfin, ces composés servent d'intermédiaires en synthèse organique. Ils peuvent être utilisés pour construire des architectures moléculaires complexes, ce qui est fondamental dans la synthèse de produits naturels et de nouveaux médicaments .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is synthesized using a biocatalytic domino reaction involving a knoevenagel/intramolecular transesterification reaction . The enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization can be controlled by adjusting parameters including solvent, water content, and temperature .
Analyse Biochimique
Biochemical Properties
2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Propriétés
IUPAC Name |
4-(aminomethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWMBPZRYBLNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429225 | |
| Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239136-56-2 | |
| Record name | 4-(Aminomethyl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239136-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)

![methyl 2-[(5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1240468.png)








